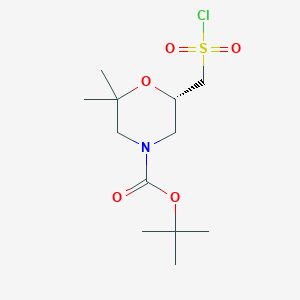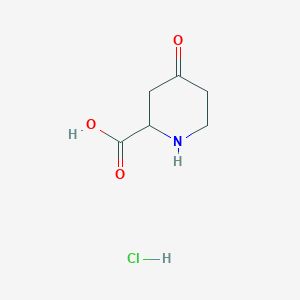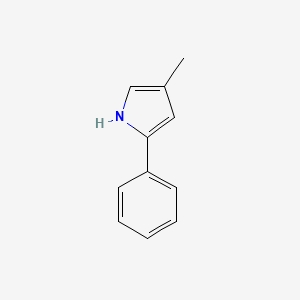
5-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method involves the condensation of 2-methyl-2,3-dihydro-1H-indole with 4-methylbenzoyl chloride, followed by cyclization to form the isoindole ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
5-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other indole derivatives such as:
- 5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2-phenyl-1H-isoindole-1,3(2H)-dione
- 5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2-(4-chlorophenyl)-1H-isoindole-1,3(2H)-dione .
Uniqueness
What sets 5-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
IUPAC Name |
5-(2-methyl-2,3-dihydroindole-1-carbonyl)-2-(4-methylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c1-15-7-10-19(11-8-15)27-24(29)20-12-9-18(14-21(20)25(27)30)23(28)26-16(2)13-17-5-3-4-6-22(17)26/h3-12,14,16H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQIXCVIJIEUIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B2719133.png)


![1-[(1E)-2-carboxyeth-1-en-1-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2719138.png)


![1-{6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl}-2-phenylbutan-1-one](/img/structure/B2719142.png)

![3-(4-bromobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2719144.png)
![Ethyl 2-(3,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2719145.png)
![3-(4-chlorophenyl)-8-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2719147.png)


